

Preamble: A Structural Chemist's Perspective on a Versatile Scaffold

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Compound of Interest

Compound Name:	2-Chloro-5,6-dimethylnicotinonitrile
Cat. No.:	B029068

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In the landscape of medicinal chemistry and materials science, the nicotinonitrile (3-cyanopyridine) framework is a recurring motif of significant interest.^{[1][2][3]} Its inherent electronic properties and capacity for diverse functionalization make it a privileged scaffold in the design of novel therapeutic agents and functional materials. This guide focuses on a specific, yet underexplored, derivative: **2-Chloro-5,6-dimethylnicotinonitrile**.

While extensive peer-reviewed data on this exact molecule is sparse, its structure presents a compelling case study for the application of modern analytical techniques. The strategic placement of a chloro group at the 2-position, a nitrile at the 3-position, and two methyl groups at the 5- and 6-positions creates a unique electronic and steric environment. This document serves as a comprehensive technical guide for researchers, outlining the theoretical underpinnings of its structure and providing a validated workflow for its empirical synthesis, characterization, and definitive structural elucidation. We will proceed not by simply listing facts, but by detailing the causal logic behind each analytical choice, ensuring a robust and reproducible approach to understanding this molecule's core identity.

Section 1: Core Molecular Identity and In Silico Prediction

Before embarking on empirical analysis, a foundational understanding is built upon its known identifiers and computationally predicted properties. This in silico approach is a critical first step

in modern chemical research, providing a theoretical baseline against which experimental data can be validated.

Chemical and Physical Identifiers

A molecule's identity is anchored by its fundamental properties. **2-Chloro-5,6-dimethylnicotinonitrile** is cataloged with the following key identifiers, which ensure unambiguous communication and sourcing in a research context.

Identifier	Value	Source
CAS Number	65176-93-4	[4]
Molecular Formula	C ₈ H ₇ CIN ₂	[4] [5]
Molecular Weight	166.61 g/mol	[4] [5]
IUPAC Name	2-chloro-5,6-dimethylpyridine-3-carbonitrile	
SMILES	Cc1cc(C)nc(c1C#N)Cl	[5]
InChI Key	RETJKTAVEQPNMH-UHFFFAOYSA-N	[5]

Computational Modeling: Predicting the Ground State

To gain insight into the molecule's three-dimensional geometry, bond parameters, and electronic landscape, Density Functional Theory (DFT) is the computational method of choice, balancing accuracy with computational cost for organic molecules of this size.[\[6\]](#) A typical protocol involves geometry optimization followed by frequency calculations to confirm the structure is at a true energy minimum.[\[6\]](#)

Rationale for Method Selection:

- Functional (B3LYP or ω B97X-D): These functionals provide a reliable description of electron correlation for main-group organic compounds. ω B97X-D is particularly adept at handling non-covalent interactions, though less critical for this isolated molecule.

- Basis Set (6-311+G(d,p)): This Pople-style basis set offers a good compromise between flexibility and computational demand. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the nitrogen and chlorine atoms, while polarization functions (d,p) are essential for modeling the non-spherical electron distribution in bonding regions.[6]

Based on this level of theory, we can predict key structural parameters, which serve as hypotheses to be tested by empirical methods like X-ray crystallography.

Section 2: Empirical Workflow for Synthesis and Structural Verification

The definitive characterization of **2-Chloro-5,6-dimethylnicotinonitrile** requires its physical synthesis and subsequent analysis using a suite of spectroscopic techniques. The following workflow represents a robust, self-validating system for achieving this.

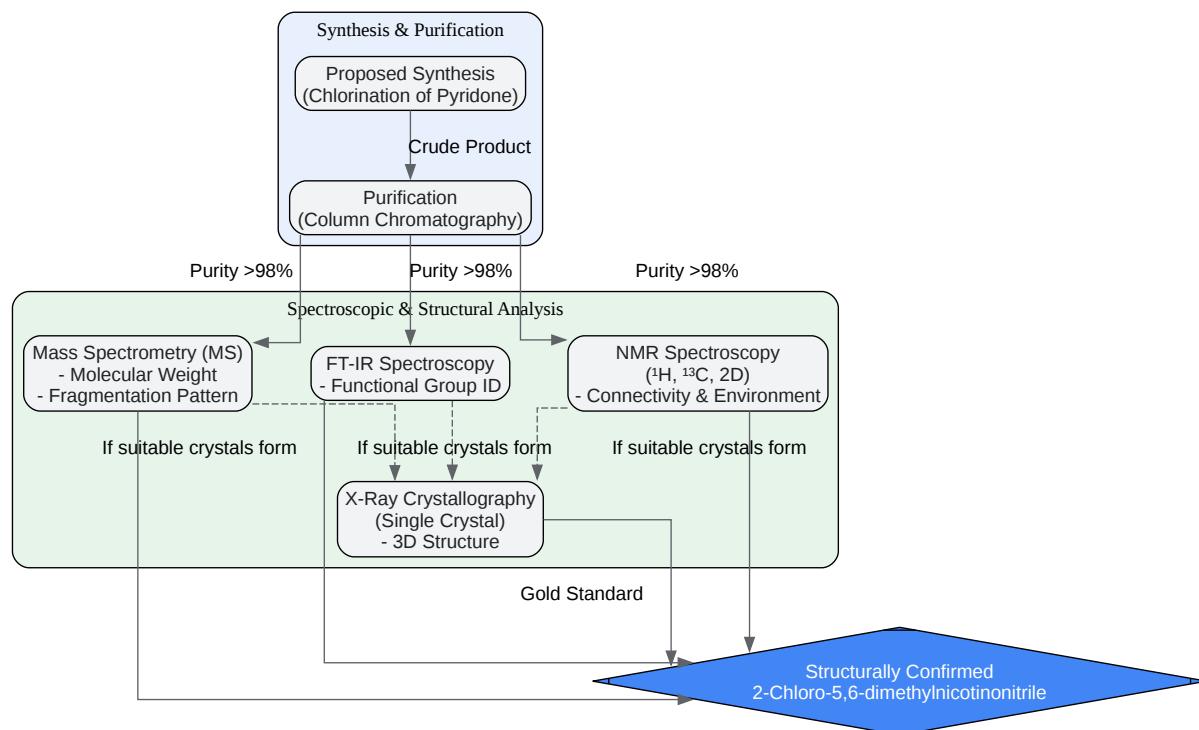
Logical Synthesis Pathway

A plausible and efficient synthesis route involves the chlorination of the corresponding pyridone precursor. This is a standard and well-documented transformation for converting hydroxylated pyridine rings into their chlorinated analogues, valued for their utility as intermediates in cross-coupling reactions.[7][8]

- Starting Material: 2-Hydroxy-5,6-dimethylnicotinonitrile.
- Chlorinating Agent: Phosphorus oxychloride (POCl_3) is the reagent of choice. It is highly effective for this transformation and the byproducts (phosphoric acids) are easily removed during aqueous workup.[8]
- Reaction: The precursor is refluxed with an excess of POCl_3 , often with gentle heating to initiate the reaction, which can be exothermic.[7]
- Workup & Purification: The reaction mixture is carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., NaHCO_3 or NaOH solution). The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried, and purified via column chromatography on silica gel.

Integrated Characterization Workflow

The following diagram outlines the logical flow from a purified compound to its unambiguous structural confirmation. Each step provides a piece of the puzzle, and together they form a coherent and definitive structural proof.



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Caption: Integrated workflow for the synthesis and structural elucidation of **2-Chloro-5,6-dimethylNicotinonitrile**.

Detailed Spectroscopic Protocols and Expected Data

The following protocols are presented as standard operating procedures for the structural characterization of the target compound.

A. Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and investigate fragmentation patterns that support the proposed structure.
- Protocol:
 - Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.[9]
 - Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
 - GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., 100°C to 250°C at 10°C/min) to ensure proper elution.
 - MS Acquisition: Set the ionization energy to 70 eV. Scan a mass range of m/z 40-300.
- Anticipated Results:

Feature	Predicted m/z	Interpretation
Molecular Ion (M^+)	166 / 168	The two peaks in an ~3:1 ratio are the hallmark of a single chlorine atom (^{35}Cl and ^{37}Cl isotopes). This is a critical diagnostic feature.
$[\text{M}-\text{CH}_3]^+$	151 / 153	Loss of a methyl radical from the parent ion.
$[\text{M}-\text{Cl}]^+$	131	Loss of a chlorine radical.
$[\text{M}-\text{HCN}]^+$	139 / 141	Loss of neutral hydrogen cyanide from the nitrile group.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify key functional groups present in the molecule.
- Protocol:
 - Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
 - Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.
 - Data Acquisition: Collect the spectrum over a range of $4000\text{-}400\text{ cm}^{-1}$, co-adding at least 16 scans to ensure a good signal-to-noise ratio.
- Anticipated Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Significance
~2230-2215	C≡N stretch	Confirms the presence of the nitrile group. [10] The conjugation with the aromatic ring places it in this specific region.
~3100-3000	Aromatic C-H stretch	Indicates the presence of the pyridine ring.
~2980-2850	Aliphatic C-H stretch	Confirms the presence of the two methyl groups.
~1600-1450	C=C and C≡N ring stretches	Characteristic vibrations of the substituted pyridine ring.
~850-750	C-Cl stretch	Strong evidence for the chloro-substituent.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the precise connectivity and chemical environment of all hydrogen and carbon atoms. This is the most powerful technique for structural elucidation in solution.
- Protocol:
 - Instrumentation: A 400 MHz or higher field NMR spectrometer.[\[9\]](#)
 - Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.
 - Experiments:
 - ¹H NMR: Standard single-pulse experiment.
 - ¹³C{¹H} NMR: Standard proton-decoupled experiment.

- 2D NMR (Recommended): HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly with their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H connectivity.
- Anticipated Spectral Data (in CDCl_3):

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Rationale
^1H	~7.3-7.6	Singlet (s)	The single aromatic proton at the 4-position. Its chemical shift is influenced by the adjacent electron-withdrawing nitrile and the electron-donating methyl groups.
^1H	~2.5-2.7	Singlet (s)	Protons of the C6-methyl group.
^1H	~2.3-2.5	Singlet (s)	Protons of the C5-methyl group. Slightly more shielded than the C6-methyl due to its position relative to the electron-withdrawing groups.
^{13}C	~155-160	Singlet	C2, attached to both nitrogen and chlorine (highly deshielded).
^{13}C	~150-155	Singlet	C6, attached to nitrogen and a methyl group.
^{13}C	~140-145	Singlet	C4, the carbon bearing the aromatic proton.
^{13}C	~130-135	Singlet	C5, attached to a methyl group.
^{13}C	~115-118	Singlet	C3, the carbon bearing the nitrile group.

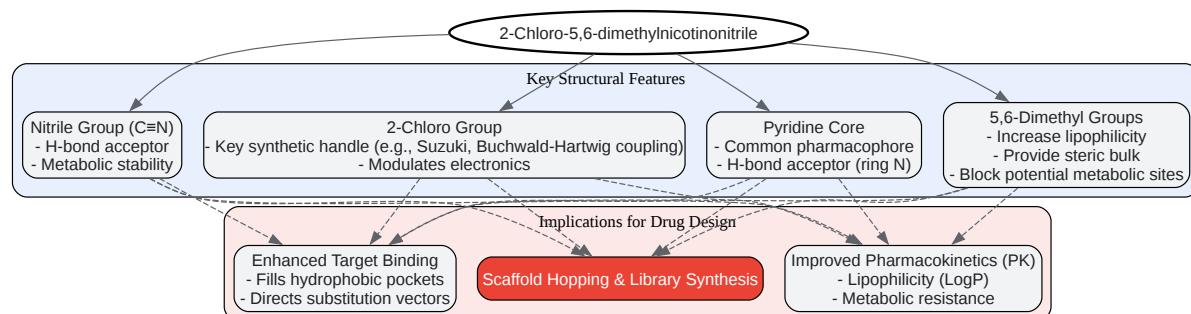
¹³ C	~105-110	Singlet	The carbon of the nitrile group (C≡N).
¹³ C	~20-25	Quartet (in ¹ H-coupled)	Carbon of the C6-methyl group.
¹³ C	~15-20	Quartet (in ¹ H-coupled)	Carbon of the C5-methyl group.

D. Single-Crystal X-Ray Crystallography

- Objective: To provide unambiguous, high-resolution 3D structural data, including precise bond lengths, bond angles, and intermolecular packing interactions in the solid state.
- Protocol:
 - Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a mixed solvent system (e.g., hexane/ethyl acetate), vapor diffusion, or slow cooling of a saturated solution.
 - Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
 - Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis, followed by refinement to yield the final atomic coordinates and structural parameters.[\[11\]](#)[\[12\]](#)

Section 3: Molecular Structure and Its Implications in Drug Discovery

The elucidated structure of **2-Chloro-5,6-dimethylnicotinonitrile** reveals features that make it a valuable building block for drug development professionals.



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Caption: Relationship between the structural features of **2-Chloro-5,6-dimethylnicotinonitrile** and their implications in medicinal chemistry.

The nicotinonitrile scaffold itself is a component of several marketed drugs, including kinase inhibitors.^[2] The substituents on this specific molecule offer distinct advantages:

- The 2-Chloro Group: This is the most significant feature from a synthetic chemist's perspective. It is an excellent leaving group for nucleophilic aromatic substitution and a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, or amine functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.^[13]
- The 5,6-Dimethyl Groups: These groups contribute to the molecule's lipophilicity, which can be crucial for cell membrane permeability. Furthermore, they provide steric bulk that can be exploited to achieve selective binding to a target protein by occupying specific hydrophobic pockets. They can also serve to block sites that would otherwise be susceptible to metabolic oxidation, potentially improving the compound's pharmacokinetic profile.

Conclusion

2-Chloro-5,6-dimethylnicotinonitrile, while not extensively documented in the literature, represents a molecule of high potential. Its structure can be confidently predicted in silico and definitively confirmed through a systematic workflow employing mass spectrometry, FT-IR, and multi-dimensional NMR. For absolute proof, single-crystal X-ray crystallography remains the ultimate goal. The combination of a reactive chloro handle, a metabolically stable nitrile, and lipophilic methyl groups makes this compound an attractive and versatile intermediate for medicinal chemists aiming to develop next-generation therapeutics. This guide provides the foundational knowledge and actionable protocols for any researcher seeking to synthesize, characterize, and ultimately utilize this promising chemical entity.

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